3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(3,4-Dimethylphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a fused pyrazoloquinoline core. Its molecular formula is C₃₁H₂₄N₄O₂ (calculated based on structural analogs in –13), with a molecular weight of approximately 484.55 g/mol. Key structural features include:
- Pyrazolo[4,3-c]quinoline backbone: A tricyclic system formed by fusion of pyrazole and quinoline rings at positions 4 and 3, respectively.
- Substituents:
- 3-(3,4-Dimethylphenyl): A dimethyl-substituted aryl group at position 3, enhancing lipophilicity.
- 8-Methyl: A methyl group at position 8, contributing to steric and electronic modulation.
- 1-(3-Nitrophenyl): A nitro-substituted aryl group at position 1, introducing strong electron-withdrawing effects.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-15-7-10-23-21(11-15)25-22(14-26-23)24(18-9-8-16(2)17(3)12-18)27-28(25)19-5-4-6-20(13-19)29(30)31/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNZJVGLJGBVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H18N4O2
- Molecular Weight : 334.37 g/mol
The compound features a pyrazolo[4,3-c]quinoline core with two significant substituents: a 3,4-dimethylphenyl group and a 3-nitrophenyl group. These modifications are crucial for its biological activity.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit potent anti-inflammatory effects. For instance, compounds similar to the one have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
- Case Study : A study reported that a closely related pyrazolo[4,3-c]quinoline derivative exhibited an IC50 value of 0.39 μM for NO production inhibition, comparable to established anti-inflammatory drugs . The structure-activity relationship (SAR) analysis indicated that electron-donating groups at specific positions enhance anti-inflammatory activity while reducing cytotoxicity.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Derivative A | 0.39 | Inhibition of iNOS |
| Derivative B | 0.45 | Inhibition of COX-2 |
Anticancer Activity
In addition to anti-inflammatory effects, pyrazolo[4,3-c]quinolines are being investigated for their anticancer potential. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Research Findings : A recent investigation into the anticancer properties of similar compounds revealed that they can effectively induce apoptosis in human cancer cell lines through the activation of caspase pathways . The presence of nitro groups in the structure appears to enhance these effects.
| Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction via caspase activation |
| HeLa (Cervical) | 7.5 | Cell cycle arrest |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to both iNOS and COX-2 enzymes, which are critical in inflammatory pathways.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology. Notably, it has shown:
- Anticancer Activity : Research indicates that pyrazoloquinoline derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies have demonstrated that modifications to the pyrazoloquinoline structure can enhance its cytotoxic effects against different cancer cell lines .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, thus providing a potential therapeutic avenue for treating inflammatory diseases .
- Antimicrobial Properties : Some studies suggest that derivatives of pyrazoloquinoline possess antimicrobial activities against various pathogens, indicating their potential use as antibacterial or antifungal agents .
Anticancer Research
A study published in the Journal of Medicinal Chemistry explored a series of pyrazoloquinoline derivatives, including 3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline. The results indicated significant inhibition of tumor growth in xenograft models, with mechanisms involving apoptosis induction and inhibition of angiogenesis .
Anti-inflammatory Applications
Another research effort focused on the compound's ability to modulate inflammatory pathways. In vitro studies demonstrated that it could reduce the expression of cyclooxygenase-2 (COX-2) and other inflammatory markers in macrophages exposed to lipopolysaccharide (LPS) .
Antimicrobial Activity
A recent investigation evaluated the antimicrobial efficacy of various pyrazoloquinoline derivatives against clinical strains of bacteria. The findings showed that certain modifications to the structure enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Electronic Properties
Material Science Potential
- The nitro and methyl groups align with structural motifs in OLED-oriented pyrazoloquinolines (e.g., 8-CF₃ derivatives in ). However, the absence of trifluoromethyl or extended π-systems may limit charge transport efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
